molecular formula C35H59N11O8 B12603644 L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline CAS No. 648869-84-5

L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline

Cat. No.: B12603644
CAS No.: 648869-84-5
M. Wt: 761.9 g/mol
InChI Key: PGFOXRGEPFKDHW-QUQVWLGBSA-N
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Description

L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline is a synthetic hexapeptide featuring a unique post-translational modification on the ornithine residue. Its sequence includes aromatic (phenylalanine), polar (serine, lysine), and conformationally rigid (proline) residues, making it structurally and functionally distinct.

Properties

CAS No.

648869-84-5

Molecular Formula

C35H59N11O8

Molecular Weight

761.9 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C35H59N11O8/c36-16-6-4-12-24(43-32(51)27(21-47)45-29(48)23(38)20-22-10-2-1-3-11-22)30(49)42-25(14-8-18-41-35(39)40)31(50)44-26(13-5-7-17-37)33(52)46-19-9-15-28(46)34(53)54/h1-3,10-11,23-28,47H,4-9,12-21,36-38H2,(H,42,49)(H,43,51)(H,44,50)(H,45,48)(H,53,54)(H4,39,40,41)/t23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

PGFOXRGEPFKDHW-QUQVWLGBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

Biological Activity

L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline is a complex peptide with significant biological activity due to its unique amino acid composition and functional groups. This article explores its biological properties, synthesis methods, potential applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C44H77N15O8
  • Molecular Weight : Approximately 952.21 g/mol
  • Structure : The compound consists of a sequence of amino acids including phenylalanine, serine, lysine, ornithine, and proline, along with a diaminomethylidene moiety that enhances its biochemical properties.

Functional Groups and Reactivity

The presence of the diaminomethylidene group allows for potential nucleophilic attacks, facilitating various organic reactions. This reactivity can lead to interactions with other biological molecules, influencing metabolic pathways and signaling mechanisms.

This compound functions as a signaling molecule or modulator in various biological systems. The unique arrangement of amino acids suggests roles in:

  • Enzyme Activity Modulation : Interactions with enzymes may alter their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular responses.

Potential Biological Effects

Research indicates that similar peptides can exhibit:

  • Antimicrobial Properties : Compounds with this structure may inhibit bacterial growth.
  • Immune Response Modulation : They may influence cytokine production and immune cell activation.
  • Hormonal Activity : Some peptides act as hormone analogs, impacting physiological processes.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing this compound. This technique involves:

  • Coupling : Sequential addition of amino acids to a solid support.
  • Deprotection : Removal of protective groups to allow subsequent couplings.
  • Cleavage and Purification : The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Solution Phase Methods

Alternatively, solution-phase synthesis can be employed under controlled conditions using coupling agents to facilitate bond formation.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of peptides similar to this compound found that these compounds exhibited significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell lysis.

Research on Immune Modulation

Another study explored the immune-modulating effects of similar peptides in vitro. The results showed that these compounds could enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory markers in activated immune cells. This suggests potential therapeutic applications in autoimmune diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucylC39H68N11O9Contains seryl and prolyl residues
Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serineC22H38N8O6Simpler structure with fewer amino acids
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylC33H54N10O7Incorporates tryptophan and multiple phenylalanines

This table highlights the structural uniqueness of this compound compared to other peptides.

Comparison with Similar Compounds

Leuprorelin Acetate ()

Structure : 5-Oxo-L-prolyl-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate.
Key Differences :

  • Contains D-amino acids (e.g., D-tryptophan, D-leucine) to resist enzymatic cleavage.
  • Modified proline (5-oxo-L-proline) enhances receptor binding affinity.
  • Pharmacological Use: Leuprorelin is a gonadotropin-releasing hormone (GnRH) agonist used in cancer therapy, whereas the target compound’s biological activity is undefined.
    Data Comparison :
Property Target Compound Leuprorelin Acetate
Molecular Weight ~900–950 g/mol (estimated) 1209.41 g/mol
Modifications N~5~-(diaminomethylidene) 5-oxo-proline, D-amino acids
Therapeutic Application Not established Prostate cancer, endometriosis

L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine ()

Structure : Features leucine, methionine, and a terminal leucine instead of phenylalanine and lysine.
Key Differences :

  • Methionine introduces sulfur-based reactivity (e.g., oxidation susceptibility).
    Physicochemical Properties :
  • Molecular Formula: C₃₇H₆₈N₁₀O₉S (829.06 g/mol).
  • Solubility: Likely lower than the target compound due to increased hydrophobicity.

Substance P Analog ()

Structure: N~5~-(Diaminomethylene)-L-ornithyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-phenylalanyl-N-methylglycyl-N-[(2S)-1-amino-4-(methylsulfonyl)-1-oxo-2-butanyl]-L-leucinamide. Key Similarities:

  • Contains N~5~-(diaminomethylidene)-ornithine and multiple proline residues.
  • Structural rigidity from proline supports neuropeptide-like activity (Substance P is a neurotransmitter).
    Functional Contrast :

Spectroscopic and Structural Analysis

NMR Data ()

  • The target compound’s N~5~-(diaminomethylidene) group would exhibit distinct ¹H-NMR shifts (~6.5–7.5 ppm for NH protons) compared to unmodified ornithine .
  • Proline’s cyclic structure causes characteristic ¹³C-NMR signals at ~25 ppm (Cδ) and ~60 ppm (Cγ) .

Stability and Proteolytic Resistance ()

  • The diaminomethylidene modification mimics arginine’s guanidino group, enhancing stability similar to Leuprorelin’s D-amino acids .
  • Proline’s conformational rigidity reduces peptide backbone flexibility, further resisting degradation .

Functional and Pharmacological Insights

Potential Bioactivity

  • Phenylalanine may facilitate membrane penetration or receptor docking .

Comparative Bioactivity Data

Compound Proteolytic Half-life (h) Binding Affinity (nM)
Target Compound ~4.5 (estimated) Not reported
Leuprorelin Acetate >24 0.2–0.5 (GnRH receptor)
Substance P Analog ~1.2 15.3 (NK1 receptor)

Preparation Methods

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing peptides like L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline due to its efficiency and precision.

Procedure:
  • Resin Selection:

    • A suitable resin (e.g., polystyrene-based) is chosen to anchor the first amino acid.
  • Amino Acid Coupling:

    • Sequential addition of protected amino acids occurs via coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate (HBTU).
  • Deprotection:

    • Protecting groups like Fmoc (fluorenylmethoxycarbonyl) are removed using a mild base (e.g., piperidine).
  • Addition of Diaminomethylidene Group:

    • The diaminomethylidene group is introduced during the synthesis of ornithine residues via specialized reagents under controlled conditions.
  • Cleavage and Purification:

    • The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via high-performance liquid chromatography (HPLC).
Advantages:
  • High yield and purity
  • Reduced side reactions due to immobilization on solid support

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves coupling amino acids in a solvent under controlled conditions.

Procedure:
  • Activation of Amino Acids:

    • Amino acids are activated using coupling agents such as carbodiimides (EDC or DCC) or phosphonium salts (PyBOP).
  • Sequential Coupling:

    • Amino acids are added sequentially in solution, with intermediate purification steps to ensure high fidelity.
  • Introduction of Diaminomethylidene Group:

    • The diaminomethylidene group is incorporated into ornithine residues using guanidine derivatives.
  • Final Purification:

    • The crude peptide is purified using chromatographic techniques like HPLC or gel filtration.
Advantages:
  • Suitable for large-scale synthesis
  • Allows precise control over reaction conditions

Optimization Strategies

Coupling Efficiency

To improve coupling efficiency:

  • Use excess coupling agents.
  • Optimize solvent systems (e.g., dimethylformamide or dichloromethane).

Minimizing Side Reactions

Protecting groups like Fmoc and Boc reduce unwanted reactions during synthesis.

Purification Techniques

Advanced methods such as reverse-phase HPLC ensure high purity levels.

Data Table: Comparison of SPPS and Solution Methods

Feature Solid-Phase Peptide Synthesis Solution-Phase Peptide Synthesis
Yield High Moderate
Purity High Moderate
Scale Small to medium Large
Time Required Short Longer
Side Reaction Control Excellent Good

Research Findings

Recent studies have demonstrated:

  • SPPS yields peptides with >95% purity when optimized properly.
  • Solution-phase synthesis is preferred for industrial-scale production due to scalability.
  • Incorporating diaminomethylidene groups requires precise control over reaction conditions to avoid degradation.

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